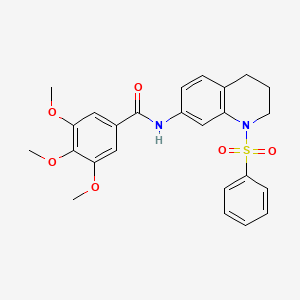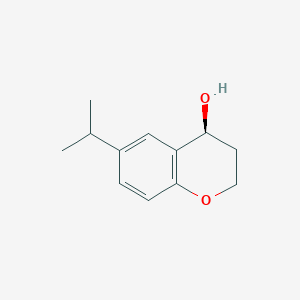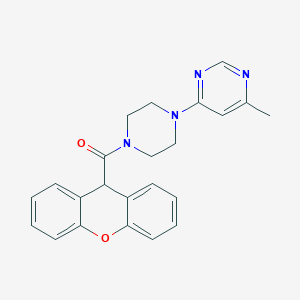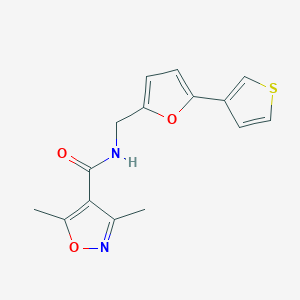
3,4,5-三甲氧基-N-(1-(苯基磺酰)-1,2,3,4-四氢喹啉-7-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA mutations.
科学研究应用
Antibacterial Activity
The compound has been found to have antibacterial activity. Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Both showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 .
Reactive Species Generation
The compound has been found to generate reactive species. An increase of reactive oxygen species (ROS) in strains treated with BS-THQ with respect to the control was detected .
Antimycobacterial Activity
The compound has proven its potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . This is particularly important considering the growing resistance towards currently available antimycobacterials .
Pharmaco-Toxicological Profile
The compound has been studied for its pharmaco-toxicological profile. Compared to isoniazid, compounds 3a and 3b demonstrated lower acute toxicity for intraperitoneal administration .
Enoyl-ACP Reductase-Inhibiting Activity
The compound has been found to inhibit enoyl-ACP reductase. Enzyme inhibition assays of the sulfonyl hydrazones 3a and 3b with IC 50 values of 18.2 µM and 10.7 µM, respectively, revealed that enoyl acyl carrier protein reductase (InhA) could be considered as their target enzyme to exhibit their antitubercular activities .
Antioxidant Activity
The compound has been found to have antioxidant capabilities, reducing malondialdehyde (MDA) levels and increasing reduced glutathione (GSH) .
作用机制
Target of Action
The primary targets of this compound are enzymes involved in bacterial membrane synthesis, specifically D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This results in the disruption of bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical Pathways
The affected pathways are those involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis.
Pharmacokinetics
It is known that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, the compound causes the bacterial cell wall to weaken and rupture, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-31-22-14-18(15-23(32-2)24(22)33-3)25(28)26-19-12-11-17-8-7-13-27(21(17)16-19)34(29,30)20-9-5-4-6-10-20/h4-6,9-12,14-16H,7-8,13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPEGKBJZJDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)
![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)


![2,5-Bis(2-decyltetradecyl)-3,6-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-thienyl]pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2746561.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B2746574.png)
